
Reducing residual stress in welded E235
structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: E235

Cat. No.: B1663354 Get Quote

Technical Support Center: Welded E235
Structures
This guide provides researchers and scientists with in-depth information for troubleshooting

and resolving issues related to residual stress in welded E235 (or equivalent S235JR) steel

structures.

Troubleshooting Guide
This section addresses common problems encountered during and after the welding of E235
steel, focusing on distortion and cracking linked to residual stress.
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Problem/Observation Potential Cause
Recommended

Action/Solution

Angular Distortion: The welded

components have formed an

angle instead of remaining flat.

Non-uniform transverse

shrinkage across the weld

cross-section. This is often due

to excessive heat input, a high

number of weld passes, or

improper joint design.

- Pre-Welding: Minimize the

weld volume and number of

passes. Use intermittent

welding instead of a

continuous bead where

possible.- Post-Welding: Apply

a stress relief method such as

Post-Weld Heat Treatment

(PWHT) to relax the stresses

causing the distortion.

Mechanical straightening

(peening or pressing) can also

be used, but may not be as

effective at reducing internal

stress.

Bowing/Camber: The welded

structure has curved along its

length.

Non-uniform longitudinal

shrinkage along the weld

length. This is common in

asymmetric structures or when

welding is not sequenced

correctly.

- Pre-Welding: Use a balanced

welding sequence, such as

welding from the center

outwards on both sides of the

neutral axis. Clamping the

workpiece securely can help

prevent movement.[1]- Post-

Welding: Vibratory Stress

Relief (VSR) can be effective

in redistributing peak stresses

and improving dimensional

stability. PWHT is also a viable

solution.

Delayed Cracking (Cold

Cracking): Cracks appear in

the weld or Heat-Affected Zone

(HAZ) hours or days after

welding.

High levels of residual tensile

stress combined with the

presence of hydrogen and a

susceptible microstructure.

Residual stresses act as a

- Pre-Welding: Use low-

hydrogen consumables and

ensure the base metal is clean

and dry. Applying preheat can

slow the cooling rate, reducing

the formation of brittle
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driving force for crack

propagation.

microstructures and allowing

hydrogen to escape.[2]- Post-

Welding: Immediate Post-Weld

Heat Treatment (PWHT) is the

most effective solution. It

tempers the microstructure,

reduces hardness, and

significantly lowers residual

tensile stresses.[3][4]

Dimensional Instability during

Machining: The welded and

cooled structure changes

shape or warps after

machining operations.

The machining process

removes material that was

holding the residual stresses in

equilibrium. The remaining

stresses redistribute, causing

deformation.

- Pre-Machining: The structure

must be stress-relieved before

any precision machining.

PWHT is the most thorough

method. VSR is a faster

alternative that can

significantly improve stability

without altering material

properties.[3][5]

Frequently Asked Questions (FAQs)
Q1: What is residual stress and why is it a concern in welded E235 structures?

A1: Residual stresses are internal stresses that remain in a structure after the cause of the

stress (in this case, the intense, localized heat from welding) has been removed.[1][2] They are

caused by the non-uniform heating and cooling cycle, where the heated weld metal contracts

as it cools and is restrained by the surrounding cooler base metal.[2] These stresses can be as

high as the yield strength of the material and are a major concern because they can lead to:

Distortion and Warping: Affecting the dimensional accuracy of the final product.[1]

Reduced Fatigue Life: Tensile residual stresses lower the threshold for fatigue crack

initiation.[1]

Increased Susceptibility to Cracking: Especially brittle fracture and stress corrosion cracking.

[3][4]
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Q2: What are the primary methods for reducing residual stress in E235 welds?

A2: The three most common industrial methods are:

Post-Weld Heat Treatment (PWHT): This involves uniformly heating the entire weldment to a

specific temperature, holding it for a set duration, and then cooling it at a controlled rate.[5]

This process reduces residual stresses by lowering the material's yield strength at elevated

temperatures, allowing for microscopic plastic deformation (creep).[6]

Vibratory Stress Relief (VSR): This is a non-thermal method that uses controlled, sub-

harmonic vibrations to redistribute peak residual stresses.[5] By vibrating the workpiece at its

resonant frequency, the internal stresses are combined with the vibrational stress, causing

localized plastic flow and stress reduction.[3][5]

Peening (e.g., Shot Peening): This is a cold working process where the surface of the weld is

bombarded with small spherical media (shot).[7] This action creates a layer of compressive

residual stress on the surface, which can counteract the detrimental effects of tensile

residual stresses from welding and improve fatigue life.[7]

Q3: When is PWHT mandatory for E235 (S235JR) steel?

A3: PWHT requirements are often dictated by design codes and application specifics.

According to standards like AWS D1.1, PWHT may be required when the throat thickness of

the weld exceeds a certain dimension (e.g., 50 mm) or for specific structural applications where

dimensional stability and fracture resistance are critical. For carbon steels, it is essential for

ensuring structural integrity in many applications.[4]

Q4: Can VSR completely replace PWHT?

A4: VSR and PWHT are not always interchangeable. VSR is excellent for improving

dimensional stability for machining and reducing peak stresses.[5] It is faster, more energy-

efficient, and does not alter the material's bulk metallurgical properties.[3] However, PWHT

provides a more thorough reduction of stress throughout the entire cross-section and also

tempers the microstructure of the weld and HAZ, which reduces hardness and improves

ductility.[4] For applications where microstructural improvements are critical, PWHT is

necessary.

E235 Steel - Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1663354?utm_src=pdf-body
https://www.youtube.com/watch?v=6Xy23rUU67I
https://axis-india.com/house-earthing-design-and-testing/
https://www.youtube.com/watch?v=6Xy23rUU67I
https://m.youtube.com/watch?v=R2rFCWvIbfg
https://www.youtube.com/watch?v=6Xy23rUU67I
https://www.scribd.com/document/77024036/Vibratory-Stress-Relieving-Finishing-Processes
https://www.scribd.com/document/77024036/Vibratory-Stress-Relieving-Finishing-Processes
https://www.benchchem.com/product/b1663354?utm_src=pdf-body
https://graphviz.org/doc/info/lang.html
https://www.youtube.com/watch?v=6Xy23rUU67I
https://m.youtube.com/watch?v=R2rFCWvIbfg
https://graphviz.org/doc/info/lang.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q5: How can I minimize the creation of residual stress during the welding process itself?

A5: While post-weld treatments are effective, minimizing stress from the start is crucial. Key

strategies include:

Control Heat Input: Use a welding process with lower heat input, such as intermittent or

backstep welding techniques.[1]

Minimize Weld Metal: Avoid overwelding. A smaller weld volume results in less shrinkage

and lower stress.

Use Proper Weld Sequencing: A balanced welding sequence (e.g., welding symmetrically

around the neutral axis) helps to distribute shrinkage stresses more evenly.[1]

Preheating: Uniformly preheating the component reduces the thermal gradient between the

weld and the base material, leading to more uniform cooling and lower residual stresses.

Data Presentation
The following tables summarize key quantitative data for stress relief processes applicable to

E235 steel.

Table 1: Post-Weld Heat Treatment (PWHT) Parameters for E235 (S235JR) Steel
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Parameter Value Notes

Stress Relieving Temperature 580 - 630 °C

Based on material data for

S235JR. Temperature should

be uniform across the

component.

Heating Rate < 200 °C / hour (above 300°C)

Rate should be controlled to

avoid introducing new thermal

stresses.[5]

Holding (Soaking) Time
1 - 2 minutes per mm of

thickest section

Minimum of 30 minutes

required.

Cooling Rate
< 200 °C / hour (down to

300°C)

Controlled cooling is critical to

prevent re-introduction of

stresses.[5]

Table 2: Comparison of Common Stress Relief Methods
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Method Principle
Typical Stress
Reduction

Key
Advantages

Key
Limitations

PWHT Thermal (Creep) 80 - 95%

Highly effective

and thorough;

tempers

microstructure.[4]

Can cause

distortion;

energy-intensive;

may alter bulk

mechanical

properties.

VSR
Mechanical

(Vibration)

40 - 70% (Peak

Stresses)

Fast and energy-

efficient;

portable; no

change to

material

properties.[3][5]

Less effective on

complex

geometries; does

not temper

microstructure.

Shot Peening
Mechanical

(Surface Work)

N/A (Induces

Compressive

Stress)

Greatly improves

fatigue life and

resistance to

stress corrosion

cracking.[7]

Only affects the

surface layer;

does not relieve

bulk internal

stresses.

Experimental Protocols
Protocol 1: Post-Weld Heat Treatment (PWHT)
Objective: To reduce residual stresses and temper the microstructure of a welded E235
structure.

Methodology:

Preparation: Ensure the weldment is clean and free of contaminants. Place the structure

inside a calibrated furnace, ensuring it is adequately supported to prevent distortion during

heating.

Thermocouple Placement: Attach a minimum of four calibrated thermocouples to the

workpiece on the thickest and thinnest sections to monitor the temperature accurately.[5]
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Heating:

Heat the furnace to 300°C. The heating rate up to this point is not critical.

From 300°C, increase the temperature at a controlled rate not exceeding 200°C per hour.

Continue heating until the entire part reaches the soaking temperature range of 580-

630°C.

Soaking:

Once the coldest part of the structure reaches 580°C, begin the holding (soaking) period.

Maintain the temperature of the entire structure within the 580-630°C range for a duration

calculated as 1-2 minutes per millimeter of the thickest cross-section (with a 30-minute

minimum).

Cooling:

After the soaking period, cool the structure inside the furnace at a controlled rate not

exceeding 200°C per hour until the temperature reaches 300°C.[5]

Below 300°C, the structure can be cooled in still air.

Documentation: Record the entire time-temperature profile from the thermocouples for

quality assurance.[5]

Protocol 2: Vibratory Stress Relief (VSR)
Objective: To reduce peak residual stresses and improve the dimensional stability of a welded

E235 structure.

Methodology:

Preparation: Place the weldment on vibration-isolating pads to allow it to vibrate freely. The

structure should be stable and supported.

Equipment Setup:
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Securely clamp the vibrator unit to the workpiece. The location should be chosen to

effectively induce resonance across the structure, often on a rigid section.

Place an accelerometer on the workpiece to monitor the vibrational response.

Resonance Scanning:

Begin a slow scan of vibrator frequencies to identify the natural resonant frequencies of

the workpiece. The control system will record the amplitude response versus frequency.

Treatment:

Tune the vibrator to the primary resonant frequency identified in the scan.

Operate the vibrator for a predetermined period (typically 15-30 minutes, depending on the

size and complexity of the part). The control system monitors the power required to

maintain the vibration. As stresses are relieved, the workpiece vibrates more easily, and

the power required will decrease and then stabilize.

Post-Treatment Scan:

After the treatment period, perform a second resonance scan. A successful treatment is

typically indicated by a shift in the resonant frequency and an increase in the amplitude of

the peak, signifying that the structure is now vibrating more efficiently due to reduced

internal friction from stress.

Completion: Once the post-treatment scan confirms stabilization, the process is complete.

Visualizations
The following diagrams illustrate key workflows and relationships in managing residual stress.
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Pre-Welding Phase

Post-Welding Phase
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Material Prep
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3. Plan Weld
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4. Execute Welding

5. Inspect for
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7. Final Inspection &
Machining

No

PWHT VSR Peening

Click to download full resolution via product page

Caption: Workflow for managing residual stress from design to final inspection.
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Caption: Cause-and-effect relationship between welding factors and defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Reducing residual stress in welded E235 structures].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663354#reducing-residual-stress-in-welded-e235-
structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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